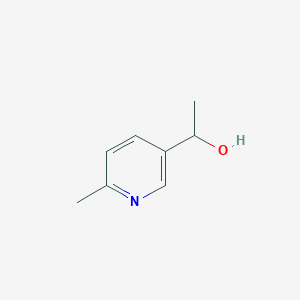

7H-ADENINE, N-(p-FLUOROPHENYL)-

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of adenine derivatives, including those modified to include fluorophenyl groups, involves complex chemical pathways. The synthesis of adenine in interstellar space, through HCN pentamerization, provides a fundamental perspective on adenine formation, although it primarily focuses on unmodified adenine (Glaser, Hodgen, Farrelly, & McKee, 2007)1. For modified adenine, such as “7H-ADENINE, N-(p-FLUOROPHENYL)-,” the synthesis involves specialized chemical reactions, potentially including direct arylation processes (Váňa, Vrzal, Dvořáková, Himl, & Linhart, 2014)2, which could be adapted for the introduction of fluorophenyl groups.

Molecular Structure Analysis

The molecular structure of adenine derivatives is crucial in determining their chemical behavior and interaction capabilities. Structural analysis of adenine and its derivatives, like the N7 and C8 translocation impacts on metal binding behavior (Domínguez‐Martín et al., 2013)3, provides insights into how structural modifications can influence chemical properties and interactions with other molecules.

Chemical Reactions and Properties

Chemical reactions involving adenine derivatives reveal their reactivity and potential applications. The synthesis and reactions of adenine derivatives highlight their versatility and the effects of substituents on their chemical behavior (Martínez et al., 2020)4. Specific reactions, like the direct arylation with fluoro- and chloronitrobenzenes (Váňa et al., 2014)2, illustrate the methodologies for introducing functional groups that alter the compound's chemical properties.

Physical Properties Analysis

The physical properties of “7H-ADENINE, N-(p-FLUOROPHENYL)-” are determined by its molecular structure. Studies on similar compounds provide a basis for understanding how modifications affect properties like solubility, stability, and melting point. For example, the synthesis and characterization of fluorinated adenine derivatives offer insights into how fluorophenyl groups could influence the physical properties of adenine derivatives (Zhang et al., 2019)5.

Chemical Properties Analysis

The chemical properties of adenine derivatives, including reactivity, stability, and interaction with other molecules, are essential for their application in various fields. Research into adenine's reactions with different substituents and conditions (Dai et al., 2007)6 provides a foundation for understanding how “7H-ADENINE, N-(p-FLUOROPHENYL)-” behaves chemically.

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This application falls under the field of Photochemistry and Molecular Sciences .

Summary of the Application

The study of radiation effects in DNA is a multidisciplinary endeavour, connecting the physical, chemical and biological sciences . In this context, 7H-adenine is used as a tautomeric derivative of DNA for studying photoionisation decay channels .

Methods of Application

The photoionisation decay channels of 7H-adenine are characterised with accurate CASSCF/XMS-CASPT2 theoretical methods . These simulation techniques place the onset of ionisation for 7H-adenine on average at 8.98 eV .

Results or Outcomes

The study found that cationic excited state decays are analysed next, uncovering effective barrierless deactivation routes for both species that are expected to decay to their (cationic) ground state on ultrafast timescales .

2. Anti-inflammatory Effects of Pyrimidine Derivatives

Specific Scientific Field

This application is in the field of Pharmacology and Medicinal Chemistry .

Summary of the Application

Pyrimidines, including 7H-adenine, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . This study focuses on the anti-inflammatory effects of pyrimidine derivatives .

Methods of Application

The anti-inflammatory activity and COX-2 inhibitory potential of the target compounds were investigated via carrageenan-induced rat paw edema model and EIA kit, respectively .

Results or Outcomes

The study revealed that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

3. UV/Vis Spectroscopy in DNA/RNA

Specific Scientific Field

This application is in the field of Spectroscopy and Molecular Sciences .

Summary of the Application

7H-adenine is used in the study of radiation-induced DNA damage, a topic of utmost interest to a broad range of disciplines as it is known to mediate in the formation of lesions . This study focuses on the photoionisation processes facilitated by sloped single-path crossings, known to foster photostability .

Methods of Application

The study uses accurate CASSCF/XMS-CASPT2 theoretical methods to characterise the photoionisation decay channels of important DNA tautomeric derivatives, 7H-adenine .

Results or Outcomes

The study found that these photoionisation processes are predicted to enable the (VUV) photo-protection mechanisms present in these DNA tautomeric species .

4. Synthesis of Functionalized Pyrimidine Derivatives

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

The tactical use of the N-p-methoxybenzyl (N-PMB) protective group ensured the production of an array of N-vinyl tertiary enamide as starting materials . It works as an efficient strategy for the synthesis of functionalized pyrimidine derivatives .

Methods of Application

The study describes a procedure where commercially available reagent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1) was treated with piperidine derivatives .

Results or Outcomes

The study resulted in the synthesis of novel nitric oxide production inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold .

5. Modelling Photoionisations in Tautomeric DNA Nucleobase Derivatives

Specific Scientific Field

This application is in the field of Photochemistry and Molecular Sciences .

Summary of the Application

The study of radiation effects in DNA is a multidisciplinary endeavour, connecting the physical, chemical and biological sciences . In this context, 7H-adenine is used as a tautomeric derivative of DNA for studying photoionisation decay channels .

Methods of Application

The photoionisation decay channels of 7H-adenine are characterised with accurate CASSCF/XMS-CASPT2 theoretical methods . These simulation techniques place the onset of ionisation for 7H-adenine on average at 8.98 eV .

Results or Outcomes

The study found that cationic excited state decays are analysed next, uncovering effective barrierless deactivation routes for both species that are expected to decay to their (cationic) ground state on ultrafast timescales .

6. Development of Novel Nitric Oxide Production Inhibitors

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

The tactical use of the N-p-methoxybenzyl (N-PMB) protective group ensured the production of an array of N-vinyl tertiary enamide as starting materials . It works as an efficient strategy for the synthesis of functionalized pyrimidine derivatives .

Methods of Application

The study describes a procedure where commercially available reagent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1) was treated with piperidine derivatives .

Results or Outcomes

The study resulted in the synthesis of novel nitric oxide production inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold .

Eigenschaften

IUPAC Name |

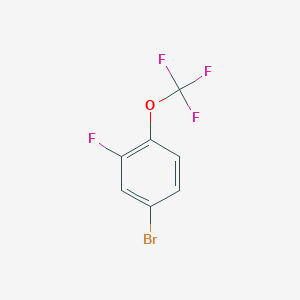

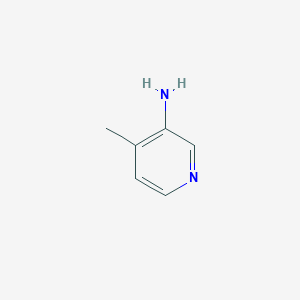

N-(4-fluorophenyl)-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN5/c12-7-1-3-8(4-2-7)17-11-9-10(14-5-13-9)15-6-16-11/h1-6H,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRHVVOELSYCSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=NC3=C2NC=N3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30223881 | |

| Record name | 7H-Adenine, N-(p-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7H-ADENINE, N-(p-FLUOROPHENYL)- | |

CAS RN |

73663-95-3 | |

| Record name | 7H-Adenine, N-(p-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073663953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(p-Fluorophenyl)adenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7H-Adenine, N-(p-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B17600.png)

![(R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol](/img/structure/B17611.png)